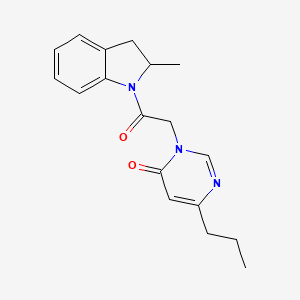
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Carcinogenicity and Toxicity Studies
- Research on related N-nitroso derivatives has shown the importance of long-term toxic evaluation to assess carcinogenic risks associated with certain chemical compounds. For example, studies have revealed increased tumor risks in certain agents, highlighting the need for careful evaluation of new compounds for their carcinogenic potential and overall safety profile (Berger, Petru, & Schmähl, 1988).
Synthesis and Anticancer Activity
- Novel synthetic pathways have been developed for creating pyrimidine derivatives with significant in vitro cytotoxic activity against cancer cell lines, demonstrating the potential of such compounds in anticancer drug development. For example, quinoline-pyrimidine hybrids have shown promising activity against human hepatocellular carcinoma and squamous cell carcinoma KB cancer lines (Toan, Thanh, Truong, & Van, 2020).
Organocatalytic Synthesis
- Research into organocatalytic approaches for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity showcases the versatility of these methods in creating biologically active compounds. Such compounds exhibit important biological activities, pointing to their potential applications in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
ADMET and Molecular Docking Studies
- The assessment of ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) and molecular docking studies are crucial for predicting the drug-likeness behavior and understanding the mechanism of action of novel compounds. For instance, certain pyrimidine derivatives have been evaluated for their drug-likeness behavior and interaction with target proteins, aiding in the development of compounds with higher cytotoxic effects on cancer cells (Toan, Thanh, Truong, & Van, 2020).
properties
IUPAC Name |
3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-6-15-10-17(22)20(12-19-15)11-18(23)21-13(2)9-14-7-4-5-8-16(14)21/h4-5,7-8,10,12-13H,3,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRVHUZOVUXPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)
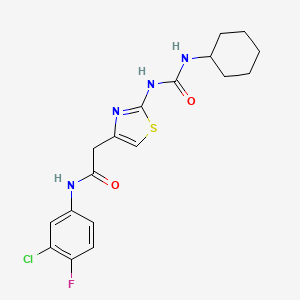
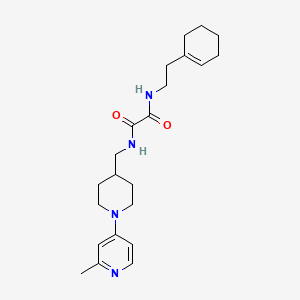

![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)
![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
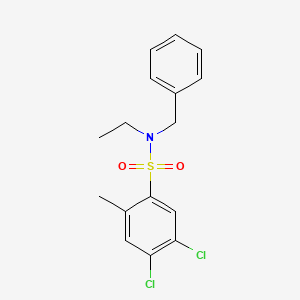
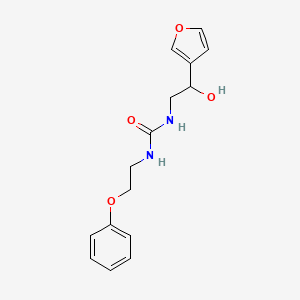
![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)


![6-[(4-Methoxyphenyl)methylene]-1-methyltetrahydro-2,5-pyrazinedione](/img/structure/B2617922.png)